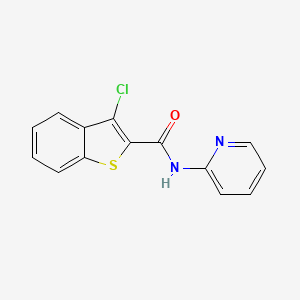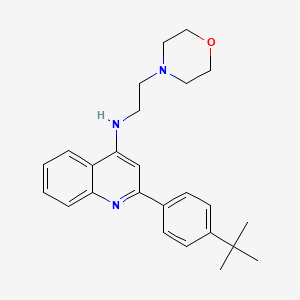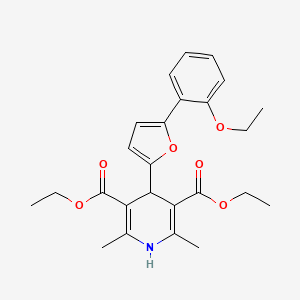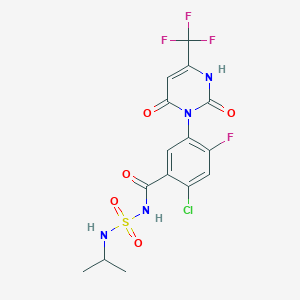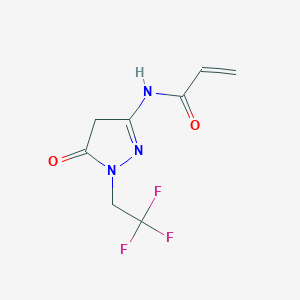
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one is a compound that features both acrylamido and trifluoroethyl groups attached to a pyrazolinone core. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one typically involves the reaction of 3-amino-2-pyrazolin-5-one with acryloyl chloride and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acrylamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acrylamido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolinone ring.
Reduction: Amine derivatives.
Substitution: Substituted acrylamido derivatives.
Scientific Research Applications
3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the acrylamido group can form covalent bonds with nucleophilic sites on enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-4-one
- 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-3-one
Uniqueness
Compared to similar compounds, 3-(Acrylamido)-1-(2,2,2-trifluoroethyl)-2-pyrazolin-5-one exhibits unique reactivity due to the position of the trifluoroethyl group on the pyrazolinone ring. This positional difference influences the compound’s chemical behavior and biological activity, making it a valuable subject for further research.
Properties
CAS No. |
27204-98-4 |
|---|---|
Molecular Formula |
C8H8F3N3O2 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
N-[5-oxo-1-(2,2,2-trifluoroethyl)-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-6(15)12-5-3-7(16)14(13-5)4-8(9,10)11/h2H,1,3-4H2,(H,12,13,15) |
InChI Key |
GANVDPNMFJGNLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=NN(C(=O)C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)



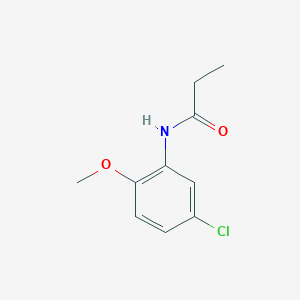
![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
